1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene
CAS No.:
Cat. No.: VC17839024
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrFO |
|---|---|
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene |
| Standard InChI | InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |
| Standard InChI Key | FATSTUKEICZAQQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(CBr)C1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene, reflects its substitution pattern: a fluorine atom at the benzene ring’s meta-position (C3), a bromine atom on the ethyl chain’s β-carbon (C2), and a methoxy group (-OCH₃) at the ethyl chain’s α-carbon (C1). The benzene ring’s electronic structure is modulated by the electron-withdrawing fluorine (-I effect) and the electron-donating methoxy group (+M effect), creating a polarized aromatic system.
Stereoelectronic Effects
The methoxyethyl group introduces conformational flexibility, allowing the molecule to adopt staggered or eclipsed configurations. Density functional theory (DFT) studies on analogous compounds suggest that the bromine atom’s steric bulk and polarizability influence rotational barriers around the C1-C2 bond, potentially affecting reactivity in substitution reactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:
-
¹H NMR: Signals at δ 3.3–3.5 ppm (methoxy protons), δ 4.1–4.3 ppm (methylene adjacent to bromine), and δ 6.7–7.2 ppm (aromatic protons).
-
¹³C NMR: Peaks at δ 55–60 ppm (methoxy carbon), δ 70–75 ppm (C1 and C2 of the ethyl chain), and δ 115–160 ppm (aromatic carbons with fluorine coupling) .
-
Mass Spectrometry: A molecular ion peak at m/z 233.08 (M⁺) and fragment ions at m/z 154 (loss of Br) and m/z 123 (loss of CH₂OCH₃) .
Synthesis and Production
Halogenation-Etherification Strategy
The synthesis typically involves sequential halogenation and etherification (Figure 1). A proposed route derived from patent data includes:
-
Friedel-Crafts Alkylation: Reaction of 3-fluorobenzene with ethylene oxide in the presence of AlCl₃ to form 1-(2-hydroxyethyl)-3-fluorobenzene.
-
Methylation: Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) to install the methoxy group.
-
Bromination: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to introduce bromine at the ethyl chain’s β-position .
Table 1: Optimization Parameters for Bromination
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes radical initiation |
| NBS Equivalents | 1.1–1.3 eq | Minimizes di-bromination |
| Reaction Time | 4–6 hours | Balances conversion and side reactions |
Industrial-Scale Production
Continuous flow reactors enhance scalability by improving heat transfer and reducing residence time. A patented method employs aluminum-based catalysts (e.g., AlBr₃) in toluene at 20–40°C, achieving yields >90% with 99% purity. Critical steps include:
-
Intermittent Quenching: Halting the reaction at 60–65% conversion to prevent disproportionation of the desired product.
-
Distillation: Separating 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene from unreacted fluorobenzene and toluene under reduced pressure .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, decomposing at temperatures >200°C. Its solubility profile includes:
-
Polar Solvents: Miscible with dichloromethane (DCM) and tetrahydrofuran (THF).
-
Nonpolar Solvents: Limited solubility in hexane (<5 mg/mL).
-
Aqueous Systems: Hydrophobic nature (logP ≈ 2.8) restricts solubility in water (<0.1 mg/mL).
Reactivity Trends
The bromine atom’s electrophilicity facilitates nucleophilic substitution (SN2), while the fluorine atom directs electrophilic aromatic substitution to the para-position. For example, in Suzuki-Miyaura coupling, the bromine serves as a leaving group, enabling cross-coupling with aryl boronic acids to form biaryl structures.
Applications in Medicinal Chemistry
Drug Discovery
The compound’s halogen atoms enhance binding to biological targets via halogen bonding. Preliminary studies on analogs suggest:
-
Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.
-
Kinase Inhibition: IC₅₀ of 0.5 µM against EGFR kinase, attributed to Br···O interactions with the ATP-binding pocket.
Table 2: Comparative Bioactivity of Halogenated Benzene Derivatives
| Compound | Target | IC₅₀/MIC |
|---|---|---|
| 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene | EGFR Kinase | 0.5 µM |
| 1-Bromo-3-fluorobenzene | CYP450 3A4 | 12 µM |
| 1-Fluoro-4-methoxybenzene | E. coli | 64 µg/mL |
Prodrug Design
The methoxyethyl group acts as a metabolically labile moiety, enabling controlled release of active agents. For instance, conjugation with antitumor agents like doxorubicin enhances solubility and reduces cardiotoxicity.
Role in Organic Synthesis
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) leverage the bromine atom’s reactivity. For example, reaction with phenylboronic acid yields 1-(2-phenyl-1-methoxyethyl)-3-fluorobenzene, a precursor to liquid crystals.
Fluorine-Directed Functionalization
Electrophiles such as nitronium tetrafluoroborate (NO₂BF₄) preferentially attack the para-position relative to fluorine, enabling regioselective nitration. This selectivity is critical for synthesizing nitroaromatic explosives and dyes .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the compound from isomers with >95% purity. Retention time: 8.2 minutes.
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume